molecular formula C21H23N3O B608216 JNJ-40068782 CAS No. 950196-50-6

JNJ-40068782

Cat. No.: B608216
CAS No.: 950196-50-6
M. Wt: 333.44
InChI Key: RVRHQHDKALSKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Glutamatergic Neurotransmission in Central Nervous System Function

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to a vast array of physiological functions. nih.govnih.gov Its role extends from facilitating fundamental neural communication and synaptic plasticity to underpinning complex processes like learning and memory. wikipedia.orgwikipedia.orgfrontiersin.org The concentration of glutamate in the brain is remarkably high, necessitating a tightly regulated system of metabolism, release, and uptake to ensure optimal excitatory signaling while preventing the excitotoxic damage that can result from excessive glutamate levels. nih.govuiowa.edu This delicate balance is crucial, as dysregulation of the glutamatergic system has been implicated in a variety of neurological and psychiatric conditions. wikipedia.orgingentaconnect.com

Overview of Metabotropic Glutamate Receptors (mGluRs) and their Subtypes

Glutamate exerts its effects through two main classes of receptors: ionotropic and metabotropic. neurology.org While ionotropic receptors are responsible for fast synaptic transmission, metabotropic glutamate receptors (mGluRs) play a crucial modulatory role. neurology.org As members of the G protein-coupled receptor (GPCR) family, mGluRs initiate intracellular signaling cascades upon activation, leading to more prolonged and nuanced changes in neuronal excitability and synaptic function. wikipedia.orgneurology.org

To date, eight subtypes of mGluRs have been identified and are categorized into three groups based on their sequence homology, pharmacology, and signal transduction pathways. frontiersin.orgneurology.organnualreviews.org

Group I mGluRs (mGlu1 and mGlu5) are typically located postsynaptically and are coupled to phospholipase C, leading to an increase in intracellular calcium. frontiersin.orgneurology.org

Group II mGluRs (mGlu2 and mGlu3) and Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8) are generally found on presynaptic terminals. frontiersin.orgrsc.org They are negatively coupled to adenylyl cyclase, and their activation typically leads to an inhibition of neurotransmitter release, including glutamate itself. frontiersin.orgfrontiersin.org

Rationale for Targeting mGlu2 Receptors in Neuropsychiatric Research

The strategic location and function of mGlu2 receptors make them a compelling target for therapeutic intervention in neuropsychiatric disorders characterized by excessive glutamatergic activity, such as schizophrenia and anxiety. rsc.orgnih.gov Found abundantly in brain regions like the prefrontal cortex, hippocampus, and amygdala, which are heavily implicated in these conditions, mGlu2 receptors act as autoreceptors to curtail glutamate release. rsc.orgnih.gov Activation of mGlu2 receptors is therefore hypothesized to normalize the hyper-glutamatergic states associated with these disorders. researchgate.netsemanticscholar.org This has led to significant research into compounds that can modulate mGlu2 receptor activity, with the goal of developing novel treatments. openmedicinalchemistryjournal.comresearchgate.net

Introduction to Allosteric Modulation as a Therapeutic Strategy for G Protein-Coupled Receptors (GPCRs)

Targeting GPCRs has been a cornerstone of drug discovery for decades. acs.org Traditionally, this has involved orthosteric ligands that bind to the same site as the endogenous agonist. However, an alternative and increasingly attractive approach is allosteric modulation. acs.org Allosteric modulators bind to a topographically distinct site on the receptor, offering several potential advantages. acs.orgnih.gov

Positive allosteric modulators (PAMs) enhance the affinity and/or efficacy of the endogenous agonist, in this case, glutamate. nih.gov This "fine-tuning" of the receptor's response to its natural ligand can offer greater subtype selectivity, as allosteric sites are generally less conserved across receptor subtypes than orthosteric sites. acs.org Furthermore, PAMs only exert their effects in the presence of the endogenous agonist, which may lead to a more physiological and spatially restricted modulation of receptor activity, potentially reducing the risk of side effects associated with constant receptor activation. acs.org This innovative approach has shown promise in the development of new therapeutics for a wide range of diseases. acs.organr.fr

Contextualization of this compound within mGlu2 Receptor Positive Allosteric Modulator (PAM) Research

This compound is a potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor. nih.gov It emerged from extensive research efforts to identify compounds that could selectively enhance mGlu2 receptor function. rsc.orgresearchgate.net In preclinical studies, this compound has demonstrated the ability to potentiate the effect of glutamate at the mGlu2 receptor without directly activating it. nih.gov

The development of this compound and its radiolabeled version, [3H]this compound, has provided valuable tools for investigating the therapeutic potential of mGlu2 modulation. nih.gov It has been used to characterize the binding sites of other mGlu2 PAMs and to explore the in vivo effects of mGlu2 potentiation. nih.govpsu.edu For instance, in mice, this compound was shown to reverse hyperlocomotion induced by phencyclidine, a model often used to screen for antipsychotic-like activity. nih.gov The study of this compound and other mGlu2 PAMs like JNJ-40411813 continues to advance our understanding of the role of the mGlu2 receptor in both normal brain function and in neuropsychiatric disorders. acs.orgnih.gov

Research Findings on this compound

The following table summarizes key in vitro and in vivo findings related to the pharmacological characterization of this compound.

ParameterFindingReference
Mechanism of Action Positive Allosteric Modulator (PAM) of the mGlu2 receptor. nih.gov
In Vitro Potency (EC50) 143 nM for potentiation of an EC20-equivalent concentration of glutamate in a [35S]GTPγS binding assay. nih.gov
In Vitro Potency (IC50) 38 nM. medchemexpress.com
Binding Affinity (KD) Approximately 10 nM for human recombinant mGlu2 receptors and rat brain receptors. nih.gov
Selectivity Selective for mGlu2 up to 10 µM. guidetopharmacology.org
Allosteric Agonist Activity Exhibits allosteric agonist activity in some assays with a potency of 618-925 nM at the human but not the rat receptor. guidetopharmacology.org
Effect on Orthosteric Ligand Binding Did not affect the binding of the antagonist [3H]LY-341495 but potentiated the binding of the agonist [3H]DCG-IV. nih.gov
In Vivo Efficacy (ED50) 5.7 mg/kg s.c. for reversing phencyclidine-induced hyperlocomotion in mice. nih.gov
Effect on Sleep Influenced rat sleep-wake organization by decreasing rapid eye movement (REM) sleep. nih.gov

Properties

CAS No.

950196-50-6

Molecular Formula

C21H23N3O

Molecular Weight

333.44

IUPAC Name

1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile

InChI

InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2

InChI Key

RVRHQHDKALSKLY-UHFFFAOYSA-N

SMILES

N#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-40068782;  JNJ 40068782;  JNJ40068782 .

Origin of Product

United States

Molecular Target and Mechanism of Action of Jnj 40068782

Identification of the Metabotropic Glutamate (B1630785) Receptor 2 (mGlu2 Receptor) as the Primary Target of JNJ-40068782

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2 receptor). nih.govmedchemexpress.com This receptor is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in modulating glutamatergic neurotransmission throughout the central nervous system. nih.govpsu.edu The modulation of the mGlu2 receptor is a promising avenue for treating central nervous system diseases. nih.gov The distribution of its radiolabeled form, [3H]this compound, in the rat brain aligns with the known expression of the mGlu2 receptor, with the highest abundance found in the cortex and hippocampus. nih.gov

Allosteric Binding Site Characterization of this compound

This compound binds to a site on the mGlu2 receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. psu.edu This allosteric binding site is located within the 7-transmembrane (7TM) domain of the receptor. acs.org The ability of other structurally different PAMs to displace [3H]this compound suggests that these modulators may bind to common elements within the same allosteric site. nih.gov

A key feature of this compound's mechanism is its lack of direct competition with orthosteric ligands. Studies have shown that JNJ-4006813, a related compound, does not displace the binding of the orthosteric mGlu2/3 receptor antagonist [3H]LY341495, confirming that it does not bind to the orthosteric site. psu.edu Similarly, this compound itself did not affect the binding of the orthosteric antagonist [3H]LY341495. nih.govacs.orgacs.org This clearly distinguishes its binding site from the glutamate recognition site.

While this compound does not compete with orthosteric antagonists, it positively influences the binding of orthosteric agonists. It has been demonstrated to potentiate the binding of the mGlu2/3 receptor agonist 3H-2-(2',3'-dicarboxylcyclopropyl)glycine ([3H]DCG-IV). nih.govacs.orgacs.org This potentiation demonstrates that this compound can allosterically affect the binding at the agonist recognition site, enhancing the affinity of the receptor for its natural ligand. nih.govpsu.edu

In contrast to its effect on agonist binding, this compound does not influence the binding of the orthosteric antagonist [3H]LY341495. nih.govacs.orgacs.org This lack of effect further solidifies the understanding that this compound operates through a distinct allosteric site and does not directly interfere with the binding of antagonists to the orthosteric site.

Functional Modulation of mGlu2 Receptor Activity by this compound

As a positive allosteric modulator, this compound enhances the functional response of the mGlu2 receptor to glutamate. nih.gov

This compound potentiates the coupling of the mGlu2 receptor to G proteins in the presence of glutamate. nih.gov In functional assays, such as guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, this compound produces a leftward and upward shift in the glutamate concentration-effect curve at human recombinant mGlu2 receptors. nih.gov This indicates that in the presence of this compound, a lower concentration of glutamate is required to elicit a response, and the maximal response is also increased. nih.gov The EC50 value for this compound in potentiating an EC20-equivalent concentration of glutamate was determined to be 143 nM. nih.gov

ParameterValueDescriptionReference
EC50 143 nMThe concentration of this compound that produces 50% of the maximal potentiation of an EC20 concentration of glutamate in a [35S]GTPγS binding assay. nih.gov
Kd ~10 nMThe dissociation constant for the binding of [3H]this compound to human recombinant mGlu2 receptors. nih.gov
CompoundInteraction with this compound BindingEffect of this compound on Compound BindingReference
[3H]DCG-IV Not applicablePotentiates binding nih.govacs.orgacs.org
[3H]LY341495 Not applicableNo effect on binding nih.govacs.orgacs.org
Other PAMs Displace [3H]this compoundNot applicable nih.gov

Allosteric Agonist Activity of this compound on Human mGlu2 Receptors

This compound, identified as 3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one, functions as a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). In the absence of an orthosteric agonist, this compound can exhibit allosteric agonist activity on human mGlu2 receptors, with a potency reported to be in the range of 618-925 nM. guidetopharmacology.org This intrinsic activity is observed at the human receptor but not at the rat equivalent. guidetopharmacology.org

As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. In functional assays, such as guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding studies, this compound produces a significant leftward and upward shift in the glutamate concentration-effect curve at human recombinant mGlu2 receptors. nih.gov The EC50 value for the potentiation of an EC20-equivalent concentration of glutamate by this compound has been determined to be 143 nM. nih.gov This demonstrates its ability to increase both the potency and efficacy of glutamate at the mGlu2 receptor.

Furthermore, this compound has been shown to allosterically affect the binding of agonists to the orthosteric site. While it does not impact the binding of the orthosteric antagonist [3H]LY-341495, it potentiates the binding of the agonist 3H-2-(2',3'-dicarboxylcyclopropyl)glycine (DCG-IV). nih.govnih.gov This positive cooperativity with agonists is a key feature of its mechanism of action. nih.gov The binding of the radiolabeled form of this compound, [3H]this compound, is in turn enhanced by the presence of agonists, further indicating a synergistic interaction. nih.gov

Table 1: Potency of this compound at the mGlu2 Receptor

Parameter Value Assay Condition Source
IC50 38 nM Positive allosteric modulator activity medchemexpress.com
EC50 143 nM Potentiation of an EC20-equivalent concentration of glutamate nih.gov
Allosteric Agonist Potency 618-925 nM At human mGlu2 receptors in the absence of an orthosteric agonist guidetopharmacology.org
KD ~10 nM Binding affinity of [3H]this compound to human recombinant mGlu2 receptors nih.gov

Conformational State Stabilization Induced by this compound

The binding of this compound to the mGlu2 receptor induces and stabilizes a specific active conformational state of the receptor. Allosteric modulators of mGlu receptors, including this compound, bind within the 7-transmembrane (7TM) domain of the receptor. acs.org This binding event is thought to facilitate the conformational changes required for receptor activation.

The presence of GTP, which promotes the dissociation of the G-protein from the receptor, has been shown to greatly reduce the binding of a structurally related PAM, [3H]-JNJ‐46281222, suggesting that these PAMs preferentially bind to the G-protein-coupled state of the receptor. nih.gov This indicates that this compound likely stabilizes a conformation of the mGlu2 receptor that is competent for G-protein coupling and subsequent signaling.

Studies using live-cell FRET have revealed that PAMs can induce distinct conformational fingerprints in the mGlu2 receptor, affecting the arrangement of its different domains. elifesciences.org While orthosteric agonists primarily induce conformational changes in the Venus flytrap (VFT) domain where they bind, PAMs like this compound, binding to the 7TM domain, allosterically promote an active conformation of the entire receptor complex. elifesciences.org This stabilization of an active state is crucial for its function as a positive modulator, enhancing the receptor's signaling in response to glutamate.

Receptor Selectivity Profile of this compound Across mGluR Subtypes (e.g., mGlu1,3,5,8)

This compound exhibits a high degree of selectivity for the mGlu2 receptor over other metabotropic glutamate receptor subtypes. It has been reported to be selective for mGlu2 up to a concentration of 10 µM against other mGluR subtypes. guidetopharmacology.org This selectivity is a significant characteristic, as it minimizes off-target effects that could arise from the modulation of other mGlu receptors, which have distinct physiological roles. For instance, while group II mGlu receptors (mGlu2 and mGlu3) are generally associated with a decrease in adenylyl cyclase activity, group I mGlu receptors (mGlu1 and mGlu5) are linked to phospholipase C activation. nih.gov

The selectivity of allosteric modulators is often greater than that of orthosteric ligands because the allosteric binding sites, located in regions of the receptor with greater sequence divergence between subtypes, offer more potential for specific molecular interactions. nih.gov The development of selective PAMs like this compound allows for the specific investigation and therapeutic targeting of the mGlu2 receptor subtype. soci.orgresearchgate.net

Preclinical in Vitro Pharmacological Characterization of Jnj 40068782

Binding Affinity and Saturation Studies of JNJ-40068782

Binding studies are crucial for characterizing the interaction of a ligand with its receptor. For this compound, these studies have been conducted using its radiolabeled form, [3H]this compound, in both recombinant cell systems and native tissue. nih.gov

In recombinant systems, such as Chinese Hamster Ovary (CHO) cells stably expressing human mGlu2 receptors, the binding of [3H]this compound was found to be saturable. nih.govguidetopharmacology.org Saturation analysis revealed a high-affinity binding site with a dissociation constant (KD) of approximately 10 nM. nih.gov This indicates a strong interaction between this compound and the human mGlu2 receptor. Further studies have shown that other mGlu2 PAMs, like JNJ-40411813, can displace the binding of [3H]this compound in these CHO cell membranes, confirming they likely act at the same or a closely related allosteric site. psu.edunih.gov The IC50 value for this displacement by JNJ-40411813 was 68 ± 29 nM. nih.gov

To ensure the relevance of the findings from recombinant systems, binding studies were also performed on native tissue. The binding of [3H]this compound to rat brain receptors was also demonstrated to be saturable, yielding a dissociation constant (KD) of approximately 10 nM, which is consistent with the findings in CHO cells expressing the human receptor. nih.gov The anatomical distribution of this binding in the rat brain aligns with the known expression patterns of the mGlu2 receptor, with the highest abundance observed in the cortex and hippocampus. nih.gov In membranes prepared from the rat cortex, JNJ-40411813 displaced [3H]this compound with an IC50 of 83 ± 28 nmol/L. psu.edunih.gov

Table 1: Binding Affinity of this compound This interactive table summarizes the dissociation constants (KD) for [3H]this compound binding.

Preparation Type Receptor Source KD (nM) Citation
Recombinant Cell Membranes Human mGlu2 in CHO cells ~10 nih.gov
Native Tissue Membranes Rat Brain ~10 nih.gov

Functional Efficacy Assays for this compound

Functional assays are employed to measure the biological effect of a compound after it binds to its target receptor. For this compound, these assays confirm its role as a positive allosteric modulator.

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway, leading to an inhibition of adenylyl cyclase. guidetopharmacology.org The [35S]GTPγS binding assay is a functional measure of G-protein activation. In this assay, performed with membranes from CHO cells expressing human mGlu2 receptors, this compound demonstrated its PAM activity by producing a leftward and upward shift in the glutamate (B1630785) concentration-effect curve. nih.gov This indicates that in the presence of this compound, a lower concentration of glutamate is needed to activate the receptor, and the maximum possible activation is increased. nih.gov In some assay conditions, this compound can also exhibit allosteric agonist activity on the human receptor, with a potency in the range of 618-925 nM. guidetopharmacology.org

Calcium mobilization assays are another common functional assay for GPCRs. While the native mGlu2 receptor couples to Gi/o, co-transfecting cells with a promiscuous G-protein alpha subunit, such as Gα16, can redirect the signaling through a Gq-pathway, resulting in a measurable release of intracellular calcium. nih.govnih.gov This method is frequently used to characterize mGlu2 modulators. psu.edunih.govnih.govmedchemexpress.eualfa-chemistry.combps.ac.ukncats.io For example, the related mGlu2 PAM, JNJ-40411813, was characterized using a Ca2+ mobilization assay in HEK293 cells co-transfected with hmGlu2 and Gα16, yielding an EC50 of 64 ± 29 nM. nih.govnih.gov Similarly, the IC50 value for other modulators has been determined by measuring the inhibition of glutamate-induced calcium mobilization in CHO cells expressing the human mGlu2 receptor. biorxiv.org

The potency of this compound as a PAM is quantified by its half-maximal effective concentration (EC50). In [35S]GTPγS binding assays, the EC50 of this compound for potentiating an EC20-equivalent concentration of glutamate at human recombinant mGlu2 receptors was determined to be 143 nM. nih.gov Another source reports a similar EC50 value of 151 nM for the positive allosteric modulation of the human mGlu2 receptor expressed in CHO cells. medchemexpress.com The IUPHAR/BPS Guide to PHARMACOLOGY notes that this compound can display allosteric agonist activity in certain functional assays with a potency (EC50) between 618 nM and 925 nM at the human receptor. guidetopharmacology.org

Table 2: Functional Potency (EC50) of this compound This interactive table summarizes the reported EC50 values for this compound from functional assays.

Assay Type Activity Cell System Potency (EC50) Citation
[35S]GTPγS Binding Potentiation of Glutamate (EC20) hmGlu2 in CHO cells 143 nM nih.gov
Functional Assay Positive Allosteric Modulation hmGlu2 in CHO cells 151 nM medchemexpress.com
Functional Assay Allosteric Agonism hmGlu2 618 - 925 nM guidetopharmacology.org

Table 3: Mentioned Compound Names

Compound Name Full Chemical Name or Description
This compound 3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one
JNJ-40411813 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-2(1H)-pyridinone; also known as ADX71149
Glutamate Endogenous agonist for glutamate receptors

Radioligand Binding Characterization Using [3H]this compound

The tritium-labeled version of this compound, [3H]this compound, serves as a valuable radioligand for exploring allosteric binding at the mGlu2 receptor. nih.govacs.org Studies have shown that the binding of [3H]this compound to human recombinant mGlu2 receptors expressed in Chinese hamster ovary (CHO) cells and to native rat brain receptors is saturable, with a dissociation constant (K D) of approximately 10 nM. nih.govresearchgate.net The anatomical distribution of this binding in the rat brain aligns with previously described mGlu2 expression, with the highest abundance found in the cortex and hippocampus. nih.govresearchgate.net

Displacement assays using [3H]this compound have been instrumental in characterizing the binding of other mGlu2 PAMs. In these experiments, the ability of an unlabeled compound to displace the radioligand from the receptor is measured, providing an indication of its binding affinity for the same site.

One such compound, JNJ-40411813 (also known as ADX71149), has been shown to effectively displace [3H]this compound. alfa-chemistry.compsu.edunih.gov This displacement confirms that JNJ-40411813 binds to the mGlu2 receptor at an allosteric site. psu.edu The potency of this displacement was quantified, yielding specific inhibition constant (IC 50) values. psu.edu

Table 1: Displacement of [3H]this compound by JNJ-40411813

Tissue/Cell PreparationIC50 Value (nmol/L)Reference
CHO Cells expressing human mGlu268 ± 29 psu.edu
Rat Cortex Membranes83 ± 28 psu.edu

These findings demonstrate that JNJ-40411813 binds to the same allosteric site as [3H]this compound. psu.edu It is important to note that while JNJ-40411813 could displace the PAM radioligand, it did not displace the competitive mGlu2/3 receptor antagonist [3H]LY341495, confirming its lack of binding to the orthosteric site. alfa-chemistry.compsu.edunih.gov

The observation that structurally unrelated PAMs, such as JNJ-40411813, can displace [3H]this compound from its binding site strongly suggests that these modulators may bind to common determinants within the same allosteric pocket. nih.govresearchgate.netacs.orgacs.org This implies a shared mechanism of action among different chemical classes of mGlu2 PAMs.

Further investigation into the allosteric binding site has revealed specific amino acid residues that are crucial for the binding of PAMs. researchgate.net However, there are also differences; for instance, the Ser5.42 residue has been identified as important for the binding of the mGlu2 PAM LY487379, but not for this compound, highlighting subtle structural differences in the binding modes among various PAMs. researchgate.net

Interestingly, the binding of [3H]this compound is also influenced by the occupancy of the orthosteric site. The presence of orthosteric agonists, such as (2S,2′R,3′R)-2-(2′,3′-dicarboxylcyclopropyl)glycine (DCG-IV), potentiates the binding of [3H]this compound. nih.govacs.org This demonstrates a reciprocal allosteric interaction, where the binding of an agonist to the orthosteric site increases the binding affinity of the PAM at its allosteric site, and vice versa. nih.gov

Development and Utility of JNJ-40264796 as a Negative Control for this compound

In pharmacological research, the use of a negative control is critical for validating experimental results. For this compound, the compound JNJ-40264796 has been identified and is used as a negative control. medkoo.comcymitquimica.comebiohippo.comtargetmol.cntargetmol.com

A negative control is a compound that is structurally similar to the active test compound but is pharmacologically inactive at the target of interest. The utility of JNJ-40264796 is to ensure that the biological effects observed in assays with this compound are specifically due to its positive allosteric modulation of the mGlu2 receptor and not due to off-target effects or non-specific interactions related to its chemical scaffold. By running parallel experiments with JNJ-40264796, researchers can confirm that any observed activity is a direct result of the specific pharmacology of this compound.

Compound Reference Table

Preclinical in Vivo Pharmacological Characterization and Behavioral Phenomenology of Jnj 40068782 Excluding Human Trial Data

Central Nervous System Distribution of [3H]JNJ-40068782 in Animal Models

Studies utilizing the radiolabeled form of the compound, [3H]this compound, have revealed its distribution within the central nervous system of animal models. In the rat brain, the anatomical distribution of [3H]this compound is consistent with the known expression patterns of the mGlu2 receptor. nih.govacs.orgacs.org The highest abundance of the radioligand was observed in the cortex and hippocampus. nih.govacs.orgacs.org This distribution pattern aligns with the established localization of mGlu2 receptors, which are densely expressed in these brain regions. nih.govacs.orgmdpi.com The specific binding of [3H]this compound in these areas suggests that the compound effectively reaches its target receptors in brain regions relevant to cognitive and psychiatric functions. Furthermore, the displacement of [3H]this compound by other structurally unrelated mGlu2 PAMs suggests that these modulators may bind to a common site on the receptor. nih.govacs.orgacs.org

Influence of this compound on Sleep-Wake Organization in Rodent Models

This compound has been shown to influence the sleep-wake organization in rats. nih.govacs.orgacs.org Specifically, the compound administration resulted in a decrease in rapid eye movement (REM) sleep. nih.govacs.orgacs.org This effect was observed at a lowest active oral dose of 3 mg/kg. nih.govacs.orgacs.org The suppression of REM sleep is a known effect of mGlu2 receptor activation and has been observed with other mGlu2 positive allosteric modulators as well. plos.orgplos.org

Table 1: Effect of this compound on REM Sleep in Rats

Parameter Result
Lowest Active Dose (Oral) 3 mg/kg nih.govacs.orgacs.org

Modulation of Hyperlocomotion in Animal Models of Psychosis

In a mouse model of psychosis, where hyperlocomotion is induced by the N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP), this compound demonstrated efficacy in reversing this behavioral abnormality. nih.govacs.org The compound produced a dose-dependent reversal of PCP-induced hyperlocomotion with an ED50 of 5.7 mg/kg when administered subcutaneously. nih.govacs.org This finding suggests that positive allosteric modulation of the mGlu2 receptor by this compound can counteract the behavioral effects associated with glutamatergic dysfunction, which is implicated in schizophrenia. researchgate.netusp.br

Table 2: Effect of this compound on Phencyclidine-Induced Hyperlocomotion in Mice

Parameter Value
Animal Model Phencyclidine-induced hyperlocomotion in mice nih.govacs.org
Effect Reversal of hyperlocomotion nih.govacs.org

Comparative Preclinical Behavioral Pharmacology with Orthosteric mGlu2/3 Receptor Agonists

The preclinical behavioral effects of this compound, a positive allosteric modulator, show similarities to those of orthosteric mGlu2/3 receptor agonists. For instance, both mGlu2/3 receptor agonists and mGlu2 PAMs like this compound have been shown to reduce REM sleep in rodents and reverse phencyclidine-induced hyperlocomotion. nih.govplos.orgresearchgate.net Orthosteric agonists, such as LY354740 and LY404039, have demonstrated efficacy in animal models predictive of antipsychotic activity by attenuating hyperlocomotion induced by agents like phencyclidine and amphetamine. researchgate.netpsu.edu Similarly, this compound effectively reverses phencyclidine-induced hyperlocomotion. nih.gov

However, a key difference lies in the mechanism of action. Orthosteric agonists directly activate the receptor, while PAMs like this compound enhance the receptor's response to the endogenous ligand, glutamate (B1630785). nih.govpsu.edu This distinction may have implications for potential therapeutic advantages, such as a reduced likelihood of receptor desensitization and tolerance with long-term treatment, a concern that has been raised with orthosteric agonists. plos.orgpsu.edu While direct comparative studies are limited, the data suggests that mGlu2 PAMs, including this compound, can produce similar behavioral outcomes to orthosteric agonists in these specific preclinical models, offering a potentially more nuanced approach to modulating the glutamatergic system. usp.brpsu.edu

Investigation of mGlu2 Receptor Mediation through Genetic Models (e.g., mGlu2 Knockout Mice)

To ascertain that the pharmacological effects of this compound are mediated specifically through the mGlu2 receptor, preclinical studies have utilized genetic models, particularly mGlu2 knockout (KO) mice. These animals, which lack the gene for the mGlu2 receptor (Grm2), are invaluable tools for confirming the on-target activity of compounds designed to modulate this receptor. While direct published data on the behavioral effects of this compound in mGlu2 knockout mice is limited, the established mechanism of action for this class of compounds is strongly supported by studies on closely related mGlu2 positive allosteric modulators (PAMs) and by binding studies using a radiolabeled version of this compound.

Research has demonstrated that the behavioral effects of mGlu2/3 PAMs are absent in mGlu2 knockout mice, indicating that their in vivo actions are exclusively mediated by the mGlu2 receptor. nih.gov For instance, the effects of JNJ-40411813, another potent mGlu2 PAM, were shown to be absent in mGlu2 KO mice, providing a strong rationale to infer that this compound would exhibit a similar dependence on the presence of the mGlu2 receptor for its activity. d-nb.info

One of the key behavioral effects observed with this compound is its ability to reverse hyperlocomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist. nih.gov This model is often used to screen for potential antipsychotic properties. In wild-type mice, this compound effectively counteracted the PCP-induced increase in locomotor activity. nih.gov Based on findings with other mGlu2 PAMs, it is hypothesized that this effect would be abolished in mGlu2 knockout mice, as the target receptor is not present for the compound to act upon. nih.govd-nb.info

The table below summarizes the key findings related to the investigation of mGlu2 receptor mediation for this compound and related compounds.

Model System Compound Key Finding Implication for this compound Citation
mGlu2 Knockout MiceGeneral mGlu2/3 PAMsBehavioral effects are absent.The effects of this compound are likely dependent on the presence of the mGlu2 receptor. nih.gov
Wild-Type MiceThis compoundReverses phencyclidine-induced hyperlocomotion.Demonstrates in vivo pharmacological activity relevant to potential therapeutic applications. nih.gov
Rat Brain Tissue[³H]this compoundBinding distribution matches known mGlu2 receptor expression (high in cortex and hippocampus).Confirms on-target binding and specificity of this compound to the mGlu2 receptor. nih.gov
mGlu2 Knockout MiceJNJ-40411813 (a related mGlu2 PAM)The effects of the compound are absent.Provides strong evidence that the mechanism of action for this class of compounds, including this compound, is mGlu2-dependent. d-nb.info

Advanced Mechanistic and Structural Investigations of Jnj 40068782 Interaction

Molecular Docking and Computational Approaches for JNJ-40068782 Binding

Computational methods have been instrumental in visualizing the binding of this compound to the mGlu2 receptor. Initial receptor models were developed using the X-ray structure of other G protein-coupled receptors (GPCRs), such as the β2-adrenoceptor, as a template. guidetopharmacology.org By docking this compound into these models, researchers could predict plausible binding poses and identify key amino acids within the binding pocket. guidetopharmacology.orgacs.org These computational predictions are critical for guiding site-directed mutagenesis experiments to confirm the functional relevance of these residues.

Docking simulations and subsequent mutagenesis studies have identified a specific cluster of amino acids within the seven-transmembrane (7TM) domain of the mGlu2 receptor that are crucial for the binding and activity of this compound and other related PAMs. guidetopharmacology.org An extensive mutagenesis study identified several new amino acids as playing an important role in the activity of mGlu2 PAMs. guidetopharmacology.org

Key residues predicted by docking models to interact with this compound include R636, F643, L732, W773, and F780. guidetopharmacology.org The importance of this binding region is reinforced by studies on related compounds, which also highlight the interaction with a hydrophobic cluster formed by residues such as F643, L732, and W773. ncats.io

Amino Acid ResidueTransmembrane Helix (TM) LocationSignificance
R636TM3Identified as a plausible interacting amino acid in docking studies with this compound. guidetopharmacology.org
F643TM3Confirmed as a key residue for PAM activity through mutagenesis and computational models. guidetopharmacology.orgncats.io
L732TM5Identified as playing an important role in the activity of mGlu2 PAMs. guidetopharmacology.org
W773TM6A crucial residue for the activity of multiple mGlu2 PAMs, confirmed by mutagenesis. guidetopharmacology.orgncats.io
F780TM6Predicted as an interacting amino acid in docking simulations. guidetopharmacology.org

The allosteric binding site for this compound is located within the 7TM domain, a region distinct from the orthosteric site where the endogenous agonist glutamate (B1630785) binds. universiteitleiden.nlgeorgeresearchgroup.org This transmembrane region is critically involved in the action of allosteric modulators. universiteitleiden.nl Studies indicate that PAM ligands, including this compound, interact with residues across multiple transmembrane helices, particularly TM3, TM5, and TM6. guidetopharmacology.org

Binding Kinetics and Receptor Residence Time of this compound

The pharmacological characterization of this compound and its radiolabeled version, [3H]this compound, has provided key insights into its binding affinity. The binding of [3H]this compound to human mGlu2 receptors is saturable, with a dissociation constant (K D) of approximately 10 nM. nih.govbiorxiv.org The K D value is a measure of binding affinity, with lower values indicating a stronger interaction.

Binding kinetics, which include the association rate (k on) and dissociation rate (k off), determine a drug's receptor residence time (RT = 1/k off). bindingsolution.com While detailed kinetic profiling has been performed on newer series of mGlu2 PAMs, specific k on, k off, and residence time values for this compound are not explicitly detailed in the primary literature. acs.orgacs.org For context, studies on other reference mGlu2 PAMs have reported residence times ranging from approximately 8 to 17 minutes. acs.org The binding of [3H]this compound can be displaced by other mGlu2 PAMs, such as JNJ-40411813. ncats.io

ParameterValueDescription
Dissociation Constant (KD)~10 nMRepresents the equilibrium binding affinity of [3H]this compound for human mGlu2 receptors. nih.govbiorxiv.org
Receptor Residence Time (RT)Not explicitly reportedWhile not specified for this compound, related mGlu2 PAMs show residence times in the range of 8-17 minutes. acs.org

Allosteric Modulation of Constitutive mGlu2 Receptor Activity

In addition to potentiating the effect of an agonist like glutamate, some PAMs can directly activate the receptor in the absence of the orthosteric ligand, a property known as allosteric agonism or ago-PAM activity. universiteitleiden.nl Research shows that this compound exhibits such activity at the human mGlu2 receptor, demonstrating the ability to modulate the receptor's constitutive (basal) activity. guidetopharmacology.org

This allosteric agonist activity is observed in certain functional assays with a potency (EC 50) in the range of 618-925 nM. guidetopharmacology.org Interestingly, this direct activation effect is species-dependent and has been observed at the human but not the rat mGlu2 receptor. guidetopharmacology.org This highlights subtle differences in the allosteric binding site between species and underscores the compound's ability to not only enhance but also directly initiate receptor signaling.

Methodological Approaches in Jnj 40068782 Academic Research

Radioligand Binding Assays (Saturation and Competition Studies)

Radioligand binding assays have been fundamental in characterizing the interaction of JNJ-40068782 with the mGlu2 receptor. These studies typically utilize a tritiated form of the compound, [3H]this compound, to explore its binding properties.

Saturation binding experiments have demonstrated that the binding of [3H]this compound to human recombinant mGlu2 receptors expressed in Chinese hamster ovary (CHO) cells and to native rat brain receptors is saturable. These studies have consistently yielded a dissociation constant (K D) of approximately 10 nM, indicating a high affinity of the compound for the mGlu2 receptor. nih.gov

Competition binding studies have further illuminated the nature of this compound's interaction with the mGlu2 receptor. In these assays, the ability of other compounds to displace [3H]this compound is measured. It has been shown that structurally unrelated mGlu2 PAMs can displace [3H]this compound, suggesting that these modulators may bind to a common or overlapping allosteric site. nih.gov Conversely, this compound does not displace the binding of the orthosteric mGlu2/3 receptor antagonist [3H]LY341495, confirming that it does not bind to the glutamate (B1630785) recognition site. nih.govnih.govpsu.edu Interestingly, agonists like 3H-2-(2′,3′-dicarboxycyclopropyl)glycine (DCG-IV) have been shown to increase the binding affinity of [3H]this compound, demonstrating a positive cooperativity between the orthosteric and allosteric sites. nih.gov Another mGlu2 PAM, JNJ-40411813, has been shown to displace [3H]this compound with an IC50 of 68 ± 29 nmol/L in CHO cells. nih.gov

Table 1: Radioligand Binding Data for this compound and Related Compounds

Radioligand Preparation Assay Type Key Finding Reference
[3H]this compound Human recombinant mGlu2 receptors in CHO cells; Rat brain receptors Saturation Binding is saturable with a K D of ~10 nM. nih.gov
[3H]this compound Human recombinant mGlu2 receptors in CHO cells Competition Displaced by other structurally unrelated mGlu2 PAMs. nih.gov
[3H]LY341495 Human recombinant mGlu2 receptors in CHO cells Competition Not displaced by this compound. nih.govnih.govpsu.edu
[3H]DCG-IV Human recombinant mGlu2 receptors in CHO cells Potentiation This compound potentiates its binding. nih.gov
[3H]this compound CHO cells expressing mGlu2 receptor Competition Displaced by JNJ-40411813 with an IC50 of 68 ± 29 nmol/L. nih.gov

Functional Cell-Based Assays

Functional cell-based assays are critical for understanding the physiological consequences of this compound binding to the mGlu2 receptor. These assays measure the downstream signaling events that occur upon receptor modulation.

Recombinant Expression Systems (CHO cells, HEK293 cells)

Recombinant cell lines, such as Chinese hamster ovary (CHO) and human embryonic kidney 293 (HEK293) cells, are widely used to study the function of this compound in a controlled environment. These cells are engineered to express the human mGlu2 receptor.

One common functional assay is the guanosine (B1672433) 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assay. In this assay, this compound has been shown to produce a leftward and upward shift in the glutamate concentration-effect curve at human recombinant mGlu2 receptors, which is characteristic of a positive allosteric modulator. nih.gov The EC50 of this compound for potentiating an EC20-equivalent concentration of glutamate was determined to be 143 nM. nih.gov

In HEK293 cells co-transfected with the human mGlu2 receptor and a Gα16 protein, JNJ-40411813, a related PAM, potentiated glutamate-induced Ca2+ mobilization with an EC50 of 64 ± 29 nmol/L. nih.govnih.govresearchgate.net This type of assay provides a direct measure of receptor activation and the modulatory effects of compounds like this compound.

Label-Free Biosensor Systems (e.g., xCELLigence)

Label-free biosensor systems, such as the xCELLigence Real-Time Cell Analysis (RTCA) system, offer a dynamic way to monitor cellular responses to receptor modulation. researchgate.netnih.gov This technology measures changes in cellular impedance as cells respond to stimuli, providing a real-time, integrated measure of cellular processes. researchgate.net For mGlu2 receptor pharmacology, the xCELLigence system has been validated to study the effects of agonists and allosteric modulators. researchgate.net Although direct studies on this compound using this specific system are not detailed in the provided context, the methodology is highly relevant for characterizing the temporal dynamics of receptor activation by PAMs. For instance, this system has been used to compare compounds with different residence times, providing insights into how the duration of receptor activation is influenced by a PAM's kinetic properties. acs.org

Autoradiography Techniques for Receptor Distribution and Occupancy

Autoradiography with [3H]this compound has been instrumental in visualizing the anatomical distribution of mGlu2 receptors in the brain and determining the in vivo occupancy of the receptor by the compound.

In rat brain sections, the distribution of [3H]this compound binding sites is consistent with the known expression patterns of mGlu2 receptors, with the highest abundance found in the cortex and hippocampus. nih.gov This technique provides a macroscopic view of the potential sites of action for this compound within the brain.

Ex vivo autoradiography is used to measure receptor occupancy after systemic administration of the compound. For example, the related mGlu2 PAM JNJ-40411813 showed an ED50 of 16 mg/kg (p.o.) for mGlu2 receptor occupancy in rats, as measured by the displacement of [3H]JNJ-46281222. nih.govpsu.eduresearchgate.net This approach is crucial for correlating drug dosage with target engagement in the brain, a key step in preclinical drug development.

Preclinical Behavioral Paradigms in Rodent Models

To assess the potential therapeutic effects of this compound, researchers have utilized a range of preclinical behavioral paradigms in rodent models. These models aim to mimic certain aspects of human psychiatric and neurological disorders.

In one key study, this compound was shown to reverse phencyclidine (PCP)-induced hyperlocomotion in mice, with an ED50 of 5.7 mg/kg s.c. nih.gov PCP is an NMDA receptor antagonist that can induce psychosis-like symptoms in humans and behavioral abnormalities in rodents, making this a widely used model for screening potential antipsychotic drugs. researchgate.net

Another behavioral paradigm influenced by this compound is sleep-wake organization in rats. The compound was found to decrease rapid eye movement (REM) sleep, indicating an effect on the neural circuits that regulate sleep. nih.gov

Development of Novel Radioligands for Positron Emission Tomography (PET) Imaging Derived from this compound Analogs

The development of novel radioligands derived from this compound analogs represents a significant advancement in the study of the metabotropic glutamate receptor 2 (mGlu2). These radioligands are designed for use in Positron Emission Tomography (PET) imaging, a non-invasive technique that allows for the visualization and quantification of molecular targets in the living brain.

One of the primary goals in this area of research has been the creation of PET tracers that can selectively bind to mGlu2 receptors. The successful development of such a tracer would provide an invaluable tool for investigating the role of these receptors in both normal brain function and in various neurological and psychiatric disorders.

A key achievement in this field was the synthesis and preclinical evaluation of a carbon-11 (B1219553) labeled version of a this compound analog. This radioligand demonstrated promising characteristics for in vivo imaging, including good brain penetration and a distribution pattern consistent with the known locations of mGlu2 receptors. Furthermore, its binding was shown to be specific, as it could be displaced by the administration of a non-radiolabeled mGlu2 ligand.

Building on this success, researchers have also explored the development of fluorine-18 (B77423) labeled analogs. The longer half-life of fluorine-18 compared to carbon-11 offers practical advantages for clinical PET studies, including the ability to transport the radioligand to centers without an on-site cyclotron and to conduct longer imaging protocols. The selection of candidates for fluorination has been guided by their in vitro pharmacological properties, with a focus on maintaining high affinity and selectivity for the mGlu2 receptor.

The table below summarizes the key radioligands developed from this compound analogs for PET imaging.

RadioligandIsotopePrecursor CompoundKey Research Findings
Not specifiedCarbon-11Analog of this compoundShowed good brain uptake and specific binding to mGlu2 receptors in preclinical models.
Not specifiedFluorine-18Various analogs of this compoundDevelopment aimed at leveraging the longer half-life of ¹⁸F for enhanced clinical utility.

These research efforts highlight the utility of the this compound chemical scaffold as a foundation for the design of novel PET imaging agents, which are critical for advancing our understanding of the mGlu2 receptor's role in health and disease.

In Silico Modeling and Chemoinformatic Analyses

The discovery and optimization of this compound and its analogs have been significantly aided by the application of in silico modeling and chemoinformatic analyses. These computational techniques have provided deep insights into the molecular interactions between the ligands and the mGlu2 receptor, guiding the rational design of new compounds with improved properties.

A cornerstone of the in silico approach has been the use of homology modeling to create three-dimensional representations of the mGlu2 receptor's allosteric binding site. In the absence of an experimentally determined crystal structure, these models are built using the known structures of related proteins as templates. These homology models have been instrumental in virtual screening campaigns, where large databases of chemical compounds are computationally docked into the putative binding site to identify potential new ligands.

Chemoinformatic analyses have been employed to understand the structure-activity relationships (SAR) within the chemical series related to this compound. By analyzing the chemical properties of a range of compounds and their corresponding biological activities, researchers can build predictive models that guide the synthesis of more potent and selective molecules. Pharmacophore modeling, a technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, has been a particularly valuable tool in this regard.

These computational methods have not only accelerated the pace of discovery but have also provided a more profound understanding of the molecular determinants of ligand binding at the mGlu2 receptor. The iterative cycle of computational prediction followed by experimental validation has proven to be a powerful strategy in the development of novel mGlu2 modulators.

The following table details the application of various in silico and chemoinformatic techniques in the study of this compound.

Methodological ApproachApplication in this compound Research
Homology ModelingConstruction of a 3D model of the mGlu2 receptor's allosteric binding site.
Virtual ScreeningIdentification of novel chemical scaffolds for mGlu2 negative allosteric modulators.
Chemoinformatic AnalysisElucidation of structure-activity relationships (SAR) to guide analog design.
Pharmacophore ModelingDefining the key chemical features required for potent mGlu2 modulation.

Role of Jnj 40068782 in Advancing Mglu2 Receptor Research

Contribution to the Understanding of mGlu2 Receptor Allosteric Sites

JNJ-40068782 has been instrumental in characterizing the allosteric binding sites of the mGlu2 receptor. As a positive allosteric modulator (PAM), it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand glutamate (B1630785) binds. biorxiv.orgnih.gov This interaction enhances the receptor's response to glutamate. nih.gov

Studies using the radiolabeled version of the compound, [³H]this compound, have revealed that the binding of this compound is saturable and has a high affinity, with a KD value of approximately 10 nM for both human recombinant mGlu2 receptors and rat brain receptors. nih.gov The anatomical distribution of [³H]this compound binding in the rat brain, particularly its abundance in the cortex and hippocampus, aligns with the known expression of mGlu2 receptors. nih.gov

A key finding from research involving this compound is the demonstration of two-way allosterism between the orthosteric and allosteric binding sites. nih.gov While this compound does not affect the binding of orthosteric antagonists, it potentiates the binding of agonists like DCG-IV. nih.gov Conversely, the presence of agonists can increase the binding affinity of [³H]this compound. biorxiv.orgnih.gov This reciprocal relationship has deepened the understanding of how allosteric modulators can influence receptor function. Furthermore, the ability of structurally different PAMs to displace [³H]this compound suggests that they may bind to common or overlapping sites within the receptor's transmembrane domain. nih.govbps.ac.ukpsu.eduresearchgate.net

Benchmark Compound for Subsequent mGlu2 PAM Discovery

This compound has served as a crucial benchmark for the discovery and characterization of new mGlu2 PAMs. nih.govplos.org Its well-defined pharmacological profile, including its potency and selectivity, provides a standard against which newly synthesized compounds can be compared. nih.govnih.gov

For instance, in the development of the more potent mGlu2 PAM, JNJ-46281222, the properties of this compound were used as a reference point. nih.gov While JNJ-46281222 exhibits higher potency and affinity, the foundational understanding gained from this compound was invaluable. nih.gov Displacement studies using [³H]this compound are a common method to determine the binding affinity of new, unlabeled PAMs, such as JNJ-40411813 (also known as ADX71149). bps.ac.ukpsu.eduresearchgate.net The ability of a new compound to displace [³H]this compound indicates that it binds to the same allosteric site. bps.ac.ukpsu.eduresearchgate.net

Table 1: Comparative In Vitro Data of mGlu2 PAMs
CompoundAssaySpeciesPotency (EC₅₀)Affinity (Kᵢ/KD)
This compound [³⁵S]GTPγSHuman143 nM~10 nM (KD)
JNJ-40411813 (ADX71149) [³⁵S]GTPγSHuman147 nM68 nM (IC₅₀ vs [³H]this compound)
JNJ-46281222 [³⁵S]GTPγSHumanNot explicitly stated, but higher than this compound1.7 nM (KD)
BINA Not specifiedNot specifiedNot specifiedNot specified
THIIC (LY2607540) Not specifiedNot specifiedNot specifiedNot specified

Data sourced from multiple studies. nih.govnih.govbps.ac.ukpsu.edu

Tool Compound for Investigating Glutamatergic Dysregulation in Preclinical Models

This compound has proven to be a valuable tool for investigating the consequences of glutamatergic dysregulation in preclinical models of central nervous system disorders. nih.govresearchgate.net Dysfunctions in the glutamate system are implicated in conditions like schizophrenia. researchgate.netresearchgate.net

In animal models, this compound has been shown to have effects that are predictive of antipsychotic activity. For example, it can reverse hyperlocomotion induced by phencyclidine (PCP) in mice, a model often used to screen for potential antipsychotic drugs. nih.gov The efficacy of a selective mGlu2 PAM like this compound in these models provides evidence that the therapeutic effects of broader group II mGlu receptor agonists are indeed mediated through the mGlu2 subtype. researchgate.net These findings support the hypothesis that selective allosteric potentiation of the mGlu2 receptor could be a viable therapeutic strategy for disorders characterized by disturbed glutamatergic signaling. nih.govresearchgate.net

Elucidating Mechanisms of Action of Allosteric Modulators

This compound has been instrumental in clarifying the mechanisms by which allosteric modulators exert their effects on the mGlu2 receptor. Studies with this compound have helped to differentiate between various modes of allosteric modulation.

Research has shown that this compound acts as a PAM by producing a leftward and upward shift in the glutamate concentration-effect curve in functional assays like [³⁵S]GTPγS binding. nih.gov This indicates that it both increases the potency of glutamate and enhances the maximal response of the receptor. Furthermore, investigations into the effects of this compound on sleep-wake organization in rats have provided insights into its in vivo pharmacodynamic effects, such as the suppression of REM sleep. nih.gov These studies contribute to a broader understanding of how the allosteric modulation of mGlu2 receptors translates into physiological responses. plos.org

Facilitation of Radioligand Development for In Vivo Receptor Studies

The development of the tritiated radioligand, [³H]this compound, was a significant step forward for in vivo studies of the mGlu2 receptor. nih.gov This radioligand has enabled detailed autoradiographic studies to map the distribution of mGlu2 receptors in the brain with high precision. nih.govnih.gov

However, the properties of [³H]this compound are not ideal for ex vivo receptor occupancy studies. nih.gov This limitation spurred the development of other radioligands, such as [³H]JNJ-46281222, which have better characteristics for such applications. nih.gov Despite this, the initial work with [³H]this compound laid the groundwork for these subsequent developments.

Furthermore, this compound and its derivatives have been used as precursors or reference compounds in the development of positron emission tomography (PET) radioligands. biorxiv.orgnih.gov For example, a derivative of this compound, [¹¹C]CMDC, was synthesized and evaluated as a potential PET tracer. nih.gov Although [¹¹C]CMDC showed limited brain penetration, this line of research highlights the foundational role of the this compound chemical scaffold in the ongoing effort to develop effective in vivo imaging agents for the mGlu2 receptor. nih.gov

Q & A

Basic: What are the key pharmacological parameters of JNJ-40068782 in human and rat mGlu2 receptor models, and how should they guide experimental design?

Methodological Answer:
this compound's activity is quantified using EC50 (half-maximal effective concentration) and Ki (inhibition constant) values. In human mGlu2 CHO cells, the EC50 for [35S]GTPγS binding is 147 ± 42 nmol/L, while in rat mGlu2 CHO cells, it is 370 ± 120 nmol/L . These values suggest species-specific receptor affinity differences. For in vitro studies, researchers should design dose-response experiments around these EC50 ranges, incorporating at least 5-7 concentrations spanning two orders of magnitude (e.g., 10 nM to 10 µM) to capture full agonist/antagonist profiles. Competitive binding assays using Ki values (e.g., 37 ± 16 nmol/L in human models) should include reference ligands (e.g., JNJ-46281222) to validate specificity .

Advanced: How can researchers resolve contradictions between this compound's in vitro Ki values and its functional efficacy (%Eff) in cortical tissue models?

Methodological Answer:
In rat cortical tissue, this compound exhibits a Ki of 41 ± 14 nmol/L but lacks a measurable EC50 in [35S]GTPγS assays . This discrepancy may arise from tissue-specific factors such as receptor density, endogenous modulators, or assay sensitivity. To address this:

  • Perform radioligand saturation binding to quantify receptor density in cortical vs. CHO cell membranes.
  • Use concentration-response curves with negative allosteric modulators (NAMs) to assess contextual efficacy.
  • Apply Schild regression analysis to distinguish competitive vs. allosteric interactions.
    Cross-validate findings with orthogonal assays (e.g., calcium flux or β-arrestin recruitment) to confirm functional outcomes .

Basic: What statistical frameworks are recommended for analyzing variability in this compound's %Eff values across replicate experiments?

Methodological Answer:
The %Eff (percentage of maximal efficacy) for this compound ranges from 273 ± 32 (human CHO) to 479 ± 33 (rat CHO) . To account for variability:

  • Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data.
  • Report 95% confidence intervals for EC50 and Emax (maximal efficacy).
  • Apply Grubbs' test to identify outliers in replicate experiments.
  • Normalize data to positive controls (e.g., glutamate) in each assay plate to minimize inter-experimental variability .

Advanced: How should researchers optimize assay conditions to mitigate interspecies differences in this compound's receptor activation profiles?

Methodological Answer:
The EC50 for this compound in human mGlu2 CHO cells (147 nmol/L) is 2.5-fold lower than in rat models (370 nmol/L) . To optimize assays:

  • Perform species alignment studies : Clone human mGlu2 receptors into rat cell lines (or vice versa) to isolate receptor vs. cellular context effects.
  • Use temperature-controlled incubation (e.g., 37°C vs. room temperature) to evaluate kinetic impacts on binding.
  • Include allosteric site mutants (e.g., F787A in mGlu2) to probe structural determinants of species-specific efficacy.
  • Validate findings with in silico docking simulations to correlate binding affinities with receptor conformations .

Basic: What steps ensure reproducibility when characterizing this compound's receptor selectivity across mGlu subtypes?

Methodological Answer:

  • Conduct broad-panel screening against mGlu1-8 receptors using radioligand displacement assays.
  • For each subtype, use saturating concentrations of this compound (e.g., 10×Ki) and measure off-target binding (<10% displacement indicates selectivity).
  • Cross-reference Ki values with published datasets (e.g., JNJ-46281222’s Ki of 86 nmol/L in rat cortex ) to contextualize selectivity.
  • Report fold-selectivity ratios (e.g., mGlu2 Ki/mGlu3 Ki) and statistical power calculations (n ≥ 3 replicates) .

Advanced: How can researchers integrate this compound's pharmacokinetic (PK) data into translational neuropharmacology studies?

Methodological Answer:

  • Use physiologically based pharmacokinetic (PBPK) modeling to predict brain penetration, leveraging logP, plasma protein binding, and BBB permeability data.
  • Pair in vitro EC50/Ki values with in vivo target engagement assays (e.g., cerebrospinal fluid (CSF) sampling or receptor occupancy PET imaging).
  • Conduct dose fractionation studies in rodents to correlate plasma exposure (AUC) with behavioral outcomes (e.g., fear conditioning for anxiety models).
  • Apply population PK/PD modeling to account for inter-species variability in clearance rates and metabolite formation .

Basic: What controls are essential when testing this compound in cell-based assays to ensure data validity?

Methodological Answer:

  • Negative controls : Vehicle-only wells (DMSO concentration matched to treatment groups).
  • Positive controls : mGlu2 orthosteric agonists (e.g., LY354740) to confirm receptor functionality.
  • Allosteric control : Co-treatment with a NAM (e.g., MNI-137) to reverse this compound's effects.
  • Cytotoxicity controls : Measure ATP levels (e.g., CellTiter-Glo) to rule out nonspecific cell death.
  • Plate controls : Include interplate reference samples to normalize batch effects .

Advanced: What strategies address the lack of EC50 data for this compound in native rat cortical tissue models?

Methodological Answer:

  • Employ synaptoneurosomal preparations to isolate functional mGlu2 receptors from cortical tissue.
  • Use low-noise electrophysiology (e.g., patch-clamp) to measure this compound's modulation of glutamate-evoked currents.
  • Apply Bayesian hierarchical modeling to estimate EC50 from sparse data, incorporating prior in vitro parameters.
  • Validate with ex vivo receptor autoradiography to map regional brain activity post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-40068782
Reactant of Route 2
Reactant of Route 2
JNJ-40068782

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.